Euxanthic acid

Catalog No.
S15795942
CAS No.
525-14-4
M.F
C19H16O10
M. Wt
404.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Euxanthic acid

CAS Number

525-14-4

Product Name

Euxanthic acid

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-9-oxoxanthen-2-yl)oxyoxane-2-carboxylic acid

Molecular Formula

C19H16O10

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C19H16O10/c20-9-2-1-3-11-12(9)13(21)8-6-7(4-5-10(8)28-11)27-19-16(24)14(22)15(23)17(29-19)18(25)26/h1-6,14-17,19-20,22-24H,(H,25,26)/t14-,15-,16+,17-,19+/m0/s1

InChI Key

JGIDSJGZGFYYNX-YUAHOQAQSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O

Euxanthic acid is a xanthonoid glycoside, specifically a conjugate of the aglycone euxanthone and glucuronic acid. It is primarily recognized as the main colorant found in Indian Yellow, a historical pigment that was traditionally derived from the urine of cows fed mango leaves. The chemical structure of euxanthic acid is characterized by its complex arrangement of hydroxyl and carbonyl functional groups, which contribute to its unique properties and reactivity .

Due to its functional groups. Key types of reactions include:

  • Oxidation: Euxanthic acid can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. This process typically leads to the formation of various oxidized derivatives.
  • Reduction: Reduction reactions can be conducted using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in different reduced forms of the compound.
  • Substitution: The compound can undergo substitution reactions where nucleophiles such as amines or thiols react with its carbonyl group, leading to the formation of derivatives like methyl euxanthonate.

These reactions highlight the versatility of euxanthic acid in synthetic organic chemistry.

Euxanthic acid exhibits significant biological activity, particularly in studies related to natural pigments and their roles in biological systems. As a glucuronide, it undergoes hydrolysis to release euxanthone and glucuronic acid, which can interact with various biochemical pathways. Research indicates that euxanthic acid may play a role in detoxification processes and has potential therapeutic applications due to its metabolic pathways . Additionally, its derivatives are studied for their antioxidant properties and potential health benefits.

Euxanthic acid has several applications across various fields:

  • Art and Conservation: It is used as a pigment in historical artworks and conservation efforts due to its vibrant color and stability .
  • Research: The compound serves as a model for studying glucuronidation processes and the behavior of glycosides in biological systems .
  • Dyes and Pigments: Euxanthic acid is utilized in the production of dyes, particularly in contexts where historical accuracy is essential.

Studies on the interactions of euxanthic acid focus on its biochemical pathways and how it interacts with enzymes such as β-glucuronidase. This enzyme facilitates the hydrolysis process that releases euxanthone from euxanthic acid, allowing it to participate in various metabolic reactions. Understanding these interactions is crucial for elucidating its role in pharmacokinetics and potential therapeutic applications .

Euxanthic acid shares structural similarities with other xanthonoid compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
EuxanthoneAglycone form of euxanthic acidServes as the aglycone counterpart
1-Hydroxy-7-methyl-xanthoneContains a hydroxyl group at position 1Exhibits different solubility and color properties
XanthoneA simpler structure without glycosylationLacks the glucuronic acid moiety
4-Sulphonate EuxanthoneSulfonate derivative of euxanthoneIncreased solubility and altered reactivity

Euxanthic acid's uniqueness lies in its glycoside structure, which enhances its solubility and reactivity compared to other xanthones. This structural feature plays a critical role in its biological activity and applications in art conservation.

XLogP3

1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

404.07434670 g/mol

Monoisotopic Mass

404.07434670 g/mol

Heavy Atom Count

29

UNII

2CR36EK4YE

Wikipedia

Euxanthic_acid

Dates

Last modified: 08-15-2024

Explore Compound Types